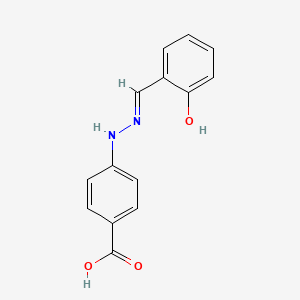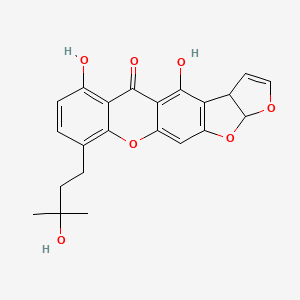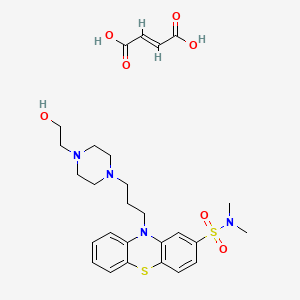![molecular formula C15H15N5O3 B12297440 4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid](/img/structure/B12297440.png)
4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid is a complex organic compound that features a purine base linked to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of a silylated guanine compound with a substituted glycerol derivative, followed by esterification with an L-valine derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce impurities, and lower production costs .
Chemical Reactions Analysis
Types of Reactions
4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes involved in nucleotide synthesis or by interfering with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Known for its fluorescent properties and used as a probe in biological studies.
Hydroxyphenyl fluorescein: Utilized for detecting reactive oxygen species in biological systems.
Uniqueness
4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid is unique due to its combination of a purine base and a benzoic acid derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H15N5O3 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid |
InChI |
InChI=1S/C15H15N5O3/c21-14-12-13(17-8-18-14)20(9-19-12)7-1-6-16-11-4-2-10(3-5-11)15(22)23/h2-5,8-9,12,16H,1,6-7H2,(H,22,23) |
InChI Key |
HLPZRNGDNSVNJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCCN2C=NC3C2=NC=NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-one](/img/structure/B12297360.png)


![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-](/img/structure/B12297413.png)

![N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine](/img/structure/B12297419.png)

![N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide](/img/structure/B12297427.png)
![6-[4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12297432.png)

![4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate](/img/structure/B12297438.png)
![11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12297439.png)
